
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7ClF7O2S and a molecular weight of 316.58 g/mol . This compound is characterized by the presence of multiple fluorine atoms and a sulfonyl chloride group, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2,3,5,6-tetrafluorotoluene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, and the product is purified through distillation or recrystallization.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as acetonitrile.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves the following:
Molecular Targets: The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules.
Pathways Involved: The compound can participate in various chemical pathways, including substitution and addition reactions, depending on the nature of the target molecule.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride can be compared with other similar compounds:
Properties
Molecular Formula |
C7ClF7O2S |
|---|---|
Molecular Weight |
316.58 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12 |
InChI Key |
BJHMVNSSZQQRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)
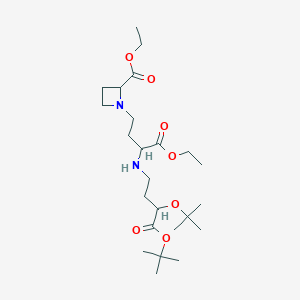
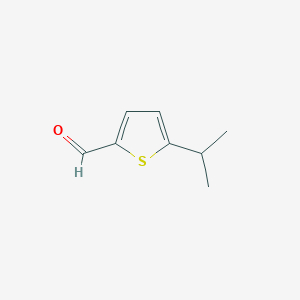


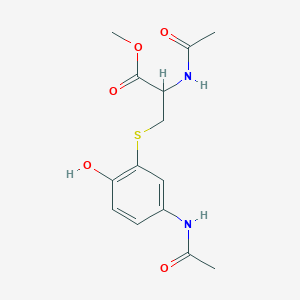
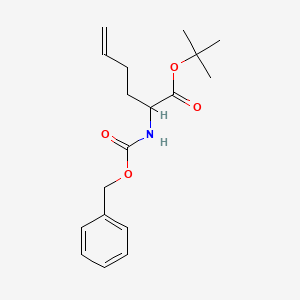
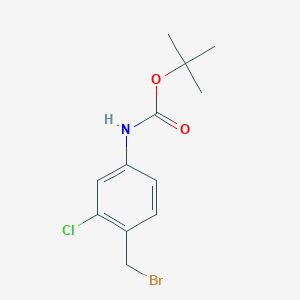
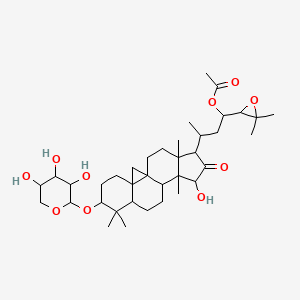
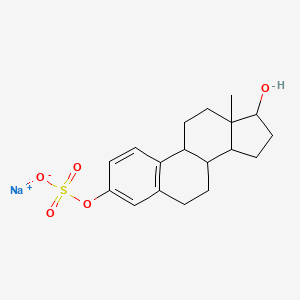
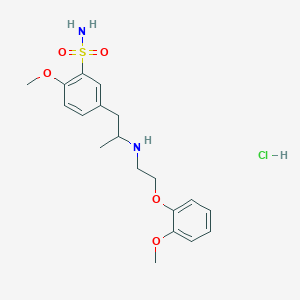
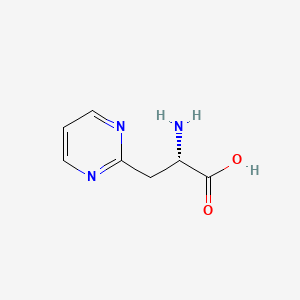
![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
